molecular formula C17H19FN2O7S B585065 ent-Pazufloxacin-d4 Mesylate CAS No. 1346602-24-1

ent-Pazufloxacin-d4 Mesylate

Cat. No. B585065
CAS RN: 1346602-24-1
M. Wt: 418.429
InChI Key: UDHGFPATQWQARM-CEGXQLDXSA-N
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Description

“ent-Pazufloxacin-d4 Mesylate” is a deuterium labelled form of ent-Pazufloxacin . It is the R-enantiomer of Pazufloxacin , which is a fluoroquinolone antibiotic . The molecular formula of “ent-Pazufloxacin-d4 Mesylate” is C17H15D4FN2O7S and its molecular weight is 418.43 .


Molecular Structure Analysis

The molecular structure of “ent-Pazufloxacin-d4 Mesylate” is represented by the formula C17H15D4FN2O7S . This indicates that the compound contains carbon ©, hydrogen (H), deuterium (D), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S). The presence of deuterium in the compound suggests that it’s a deuterium-labelled form of ent-Pazufloxacin .

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetic properties of pazufloxacin mesylate have been extensively studied. In a study involving healthy volunteers, pazufloxacin mesylate demonstrated tolerance with single or multiple doses, showing no significant accumulation in the body after 5 days of administration. The study also noted sex differences in pharmacokinetic parameters such as half-life and mean residence time (Yu Jun-xian, 2007).

Pharmacological Interactions

Research on the interaction of pazufloxacin mesylate with other drugs, like aminophylline in rabbits, revealed that pazufloxacin mesylate can affect the pharmacokinetics of co-administered drugs, altering parameters like area under the curve (AUC) and half-life (Yu Jiang-nan, 2009).

Analytical Techniques

A novel chemiluminescence flow injection method for the determination of pazufloxacin mesylate in serum and urine has been developed. This method is highly sensitive and was successfully applied in sample analysis, showcasing its potential for clinical application (X.-L. Wang et al., 2005).

Synthesis Improvement

Research aimed at improving the synthesis of pazufloxacin mesylate has been conducted. The improved synthesis reduced process steps and achieved an overall yield of 51.6%, making it suitable for industrial manufacture (Xu Yan, 2005).

Formulation Studies

Studies have been conducted on the formulation of pazufloxacin mesylate into a gel for clinical application. The preparation technique was found to be simple, reliable, and stable, making it suitable for clinical use (Deng Ming, 2008).

Clinical Efficacy

Pazufloxacin mesylate eye drops have been evaluated for their efficacy and safety in treating bacterial conjunctivitis. The study found the eye drops to be effective and safe, indicating their potential for clinical application in eye infections (Yue-qin Zhang et al., 2019).

properties

CAS RN

1346602-24-1

Molecular Formula

C17H19FN2O7S

Molecular Weight

418.429

InChI

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m1./s1/i2D2,3D2;

InChI Key

UDHGFPATQWQARM-CEGXQLDXSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O

synonyms

(3R)-10-(1-Aminocyclopropyl-d4)-9-fluror-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Methanesulfonate;  (R)-Pazufloxacin-d4 Mesylate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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